molecular formula C19H15N3O2S B2879805 (Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate CAS No. 610758-84-4

(Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Cat. No.: B2879805
CAS No.: 610758-84-4
M. Wt: 349.41
InChI Key: PJSDGYRNIHXQPP-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a synthetic small molecule research chemical designed for investigative applications. Its structure incorporates a benzothiazole core, a privileged scaffold in medicinal chemistry known for conferring significant biological activity . This compound is intended for research purposes exclusively and is not for diagnostic, therapeutic, or any human or veterinary use. The molecular architecture of this compound suggests significant potential for application in oncology research. Substituted 2-arylbenzothiazole derivatives have repeatedly demonstrated potent and selective antitumor activity in scientific literature, showing efficacy against a range of cancer cell lines, including breast (MCF7), liver (HepG2), and lung (H1299) carcinomas . The specific presence of the benzothiazole moiety is a key pharmacophoric feature, as this heterocyclic system is known to mimic the adenine ring of ATP, allowing it to compete for binding at the catalytic domain of kinases . This mechanism enables related compounds to act as potent inhibitors of protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), such as ABL1, ABL2, CDK4, and CDK6, which are critical molecular targets in cancer signaling pathways . Beyond its core research value, the compound's structure is engineered with favorable drug-like properties. Computational analyses of analogous benzothiazole derivatives indicate that they typically comply with Lipinski's "rule of five," suggesting a high probability of good gastrointestinal absorption and oral bioavailability for preclinical research applications . Toxicological projections for similar compounds also indicate a potential for minimal side effects, making them promising candidates for further investigative studies . Researchers will find this compound valuable for probing kinase function, screening for antiproliferative agents, and elucidating novel mechanisms of action in cellular models.

Properties

IUPAC Name

ethyl 4-[[(Z)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-2-24-19(23)13-7-9-15(10-8-13)21-12-14(11-20)18-22-16-5-3-4-6-17(16)25-18/h3-10,12,21H,2H2,1H3/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSDGYRNIHXQPP-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. One common approach is the cyclocondensation of 2-aminothiophenol with chloroacetonitrile to form benzo[d]thiazole[_{{{CITATION{{{_1{Regioselective synthesis of 2-( E)-(benzo[ d]thiazol-2(3 H)- ylidene .... This intermediate can then be further modified to introduce the cyano and ester groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The cyano group can be reduced to form amines.

  • Substitution: : The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often with a base like triethylamine (Et₃N).

Major Products Formed

  • Oxidation: : Thiazole sulfoxides or sulfones.

  • Reduction: : Primary amines.

  • Substitution: : Ester derivatives or amides.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring is particularly useful in medicinal chemistry due to its biological activity.

Medicine

The compound has potential applications in drug development, particularly as an intermediate in the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions makes it versatile for creating new therapeutic agents.

Industry

In the industrial sector, (Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazole Derivatives

a) (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate
  • Key differences: Methoxyimino vs. cyanovinyl group: The methoxyimino moiety (N–O–CH₃) replaces the cyanovinyl group, reducing electron-withdrawing effects and altering reactivity in acylations . Methyl ester vs. ethyl benzoate: Smaller ester group decreases steric hindrance but may reduce lipophilicity.
  • Applications : Intermediate for cephalosporin antibiotics, highlighting its role in β-lactam synthesis .
b) S-1,3-Benzothiazol-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)-ethanethioate
  • Key differences: Thioate (S–) vs. ester (O–) linkage: The thioate group enhances nucleophilicity, making it more reactive in acyl transfer reactions compared to the ethyl benzoate ester . Methoxyimino substitution: Similar to the above compound but with a sulfur-based leaving group.
c) Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate
  • Structural distinction: Incorporates a methoxycarbonylmethoxyimino group, introducing additional ester functionality. This increases hydrogen-bonding capacity, as evidenced by its crystal structure stabilization via N–H⋯O and C–H⋯O interactions .
  • Crystal packing : Forms 2D polymeric sheets via R₂²(8) and R₂²(22) hydrogen-bonding motifs, unlike the target compound’s uncharacterized solid-state behavior .

Physicochemical Properties

  • Hydrogen bonding : ’s compound exhibits extensive intermolecular N–H⋯N/O interactions, stabilizing its crystal lattice. The target compound’s benzoate ester may instead favor C–H⋯π interactions due to aromatic stacking .
  • Solubility: Ethyl benzoate (target) vs.

Biological Activity

(Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a synthetic organic compound that incorporates a benzothiazole moiety and a benzoate ester. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : ethyl 2-[[(Z)-2-[4-(benzo[d]thiazol-2-yl)-2-cyanoethenyl]amino]benzoate]
  • Molecular Formula : C21H16N3O2S
  • Molecular Weight : 384.43 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

  • Formation of the Benzothiazole Ring : This is achieved by reacting appropriate aldehydes with thiourea.
  • Introduction of the Cyanovinyl Group : The benzothiazole derivative is reacted with acrylonitrile.
  • Coupling with Ethyl 4-Aminobenzoate : This final step involves coupling under suitable conditions to produce the target compound.

Antimicrobial Activity

Research has shown that compounds containing benzothiazole and cyanovinyl groups exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives similar to this compound possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, a study reported that similar benzothiazole derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis through the activation of caspases.

Cell LineIC50 Value (µM)
MCF-715
HeLa10

These results indicate that this compound may serve as a lead compound for further anticancer drug development.

Case Studies

  • Study on Antimicrobial Properties :
    In a comparative study, various derivatives of benzothiazole were synthesized and tested for their antibacterial activity. The results indicated that modifications to the cyanovinyl group significantly influenced their efficacy against pathogenic bacteria.
  • Cytotoxicity Assessment :
    A recent study assessed the cytotoxic effects of several thiazole-containing compounds on human cancer cell lines, revealing that those with similar structures to this compound showed promising results in inhibiting cell proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.